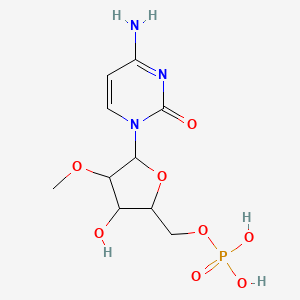
5'-Cytidylic acid, 2'-O-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Cytidylic acid, 2’-O-methyl- is a nucleotide derivative that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside cytidine, where the ribose sugar is methylated at the 2’ position. This modification can influence the stability and function of RNA molecules, making it a significant compound in the study of nucleic acids and their applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Cytidylic acid, 2’-O-methyl- typically involves the methylation of cytidine monophosphate. One common method includes the use of methylating agents such as methyl iodide in the presence of a base like triethylamine. The reaction is carried out in an appropriate solvent, often under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 5’-Cytidylic acid, 2’-O-methyl- may involve more scalable processes, such as enzymatic methylation using specific methyltransferases. These enzymes can selectively methylate the 2’-hydroxyl group of cytidine monophosphate, providing a more environmentally friendly and efficient production method .
化学反応の分析
Types of Reactions
5’-Cytidylic acid, 2’-O-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the nucleotide.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized nucleotides, while substitution reactions can produce a range of substituted cytidine derivatives .
科学的研究の応用
5’-Cytidylic acid, 2’-O-methyl- has numerous applications in scientific research:
Chemistry: It is used in the synthesis of modified nucleotides and oligonucleotides for various biochemical studies.
Biology: This compound is crucial in studying RNA stability and function, as the methylation can affect RNA’s secondary structure and interactions.
Medicine: It has potential therapeutic applications, particularly in antiviral research, where modified nucleotides can inhibit viral replication.
Industry: In the pharmaceutical industry, it is used in the development of nucleotide-based drugs and diagnostic tools
作用機序
The mechanism of action of 5’-Cytidylic acid, 2’-O-methyl- involves its incorporation into RNA molecules, where the methylation at the 2’ position can influence the RNA’s stability and function. This modification can affect the RNA’s ability to form secondary structures, interact with proteins, and participate in various cellular processes. The molecular targets include RNA-binding proteins and enzymes involved in RNA metabolism .
類似化合物との比較
Similar Compounds
Cytidine monophosphate: The unmodified form of the nucleotide.
Deoxycytidine monophosphate: Lacks the 2’-hydroxyl group.
5-Methylcytidine monophosphate: Methylated at the 5-position of the cytosine ring.
Uniqueness
5’-Cytidylic acid, 2’-O-methyl- is unique due to its specific methylation at the 2’ position of the ribose sugar. This modification can significantly alter the nucleotide’s properties, making it more stable and less prone to enzymatic degradation. This uniqueness makes it valuable in various research and therapeutic applications .
特性
分子式 |
C10H16N3O8P |
|---|---|
分子量 |
337.22 g/mol |
IUPAC名 |
[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16N3O8P/c1-19-8-7(14)5(4-20-22(16,17)18)21-9(8)13-3-2-6(11)12-10(13)15/h2-3,5,7-9,14H,4H2,1H3,(H2,11,12,15)(H2,16,17,18) |
InChIキー |
USRXKJOTSNCJMA-UHFFFAOYSA-N |
正規SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycinamide, N-(4-morpholinylsulfonyl)phenylalanyl-N-[4-[(butylamino)carbonyl]-1-(cyclohexylmethyl)-2-hydroxy-5-methylhexyl]-2-(2-propenylthio)-(9CI)](/img/structure/B12078437.png)
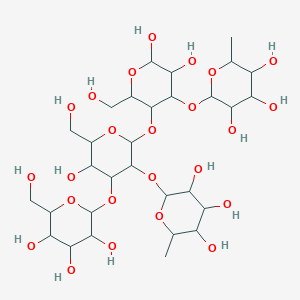
![4-[3-(3-Fluoro-phenyl)-propyl]-piperidine](/img/structure/B12078449.png)

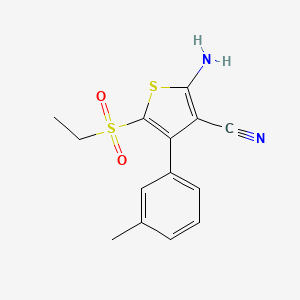

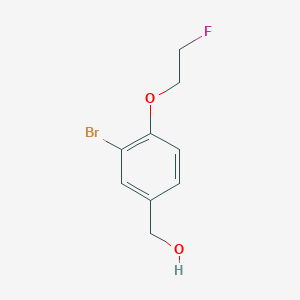
![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)

![N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine](/img/structure/B12078505.png)
![Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)
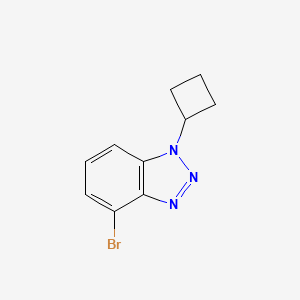
![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)

